4-(4-Chloro-3-nitrobenzyl)morpholine
Description
4-(4-Chloro-3-nitrobenzyl)morpholine (CAS: 1097810-34-8; molecular weight: 256.69 g/mol) is a morpholine derivative featuring a benzyl group substituted with chlorine (Cl) at the 4-position and a nitro (NO₂) group at the 3-position of the aromatic ring. Its synthesis typically involves alkylation reactions, such as the use of 4-chloro-3-nitrobenzyl alcohol with morpholine in the presence of a base or catalyst like AlCl₃ .
Properties
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-10-2-1-9(7-11(10)14(15)16)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOQPPAZBJPMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-nitrobenzyl)morpholine typically involves the reaction of morpholine with 4-chloro-3-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-nitrobenzyl)morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form the corresponding methoxy derivative.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium carbonate in dimethylformamide.
Major Products Formed
Reduction: 4-(4-Amino-3-nitrobenzyl)morpholine.
Substitution: 4-(4-Methoxy-3-nitrobenzyl)morpholine.
Scientific Research Applications
4-(4-Chloro-3-nitrobenzyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-nitrobenzyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Substituent Positioning : The 3-nitro group in this compound may enhance steric hindrance compared to 4-nitro analogs, affecting binding to biological targets .
- Heterocyclic Modifications : Thiomorpholine and thiazole-containing derivatives exhibit distinct electronic profiles, influencing solubility and receptor affinity .
- Synthetic Challenges : Discrepancies in bromine positioning (e.g., VPC-14449) highlight the critical role of precise synthesis in maintaining compound integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
